molecular formula C10H16FNO6 B6172963 (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid CAS No. 2580100-36-1

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid

Cat. No. B6172963
CAS RN: 2580100-36-1
M. Wt: 265.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid, commonly referred to as (2S,4R)-2-tBuFPA, is a synthetic organic compound used in laboratory experiments. It is an important building block in organic chemistry, as it can be used as an intermediate in the synthesis of a wide variety of compounds. In addition, (2S,4R)-2-tBuFPA has been studied for its potential applications in scientific research, such as its ability to act as a substrate for enzymatic reactions and its potential to act as a drug target.

Scientific Research Applications

((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA has been studied for its potential applications in scientific research. It has been used as a substrate for enzymatic reactions, such as the hydrolysis of esters, and has been shown to be a good substrate for the enzyme carboxylesterase. In addition, ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA has been studied for its potential to act as a drug target. It has been shown to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs, and thus may be useful in the development of drugs that target this enzyme.

Mechanism of Action

The mechanism of action of ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA is not fully understood. However, it is known that it binds to the enzyme cytochrome P450, which is involved in the metabolism of drugs. This binding may be due to the presence of a fluorine atom in the compound, which is known to interact with the enzyme. In addition, the tert-butyl group is known to interact with the enzyme, which may also contribute to the binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA are not fully understood. However, it has been shown to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs. This binding may lead to the inhibition of the enzyme, which could lead to changes in the metabolism of drugs. In addition, the compound may have other effects on biochemical and physiological processes, although these have not been studied in detail.

Advantages and Limitations for Lab Experiments

The main advantage of ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA is its availability and ease of synthesis. It can be synthesized from a variety of starting materials, and the reaction is relatively simple and straightforward. In addition, the compound has been studied for its potential applications in scientific research, such as its ability to act as a substrate for enzymatic reactions and its potential to act as a drug target.
However, there are some limitations to using ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA in laboratory experiments. The compound is not very stable and can decompose at temperatures above 100°C. In addition, the compound is not very soluble in water, and thus may not be suitable for use in aqueous solutions. Finally, the mechanism of action of the compound is not fully understood, and thus its effects on biochemical and physiological processes are not known.

Future Directions

There are a number of potential future directions for ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA research. First, further studies should be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. In addition, the compound could be used as a substrate for enzymatic reactions, and further studies should be conducted to explore its potential applications in this area. Finally, the compound could be used as a drug target, and further studies should be conducted to explore its potential in this area.

Synthesis Methods

((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA can be synthesized from a variety of starting materials, including ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-bromo-4-fluoropentanedioic acid, ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-fluoro-4-chloropentanedioic acid, and ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-fluoro-4-bromopentanedioic acid. The most common method involves the reaction of the starting material with tert-butyl isocyanate in the presence of a base, such as potassium carbonate. This reaction produces ((2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid)-2-tBuFPA as the main product, along with a variety of byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid involves the protection of the amine group, followed by the introduction of the fluorine atom and the carboxylic acid groups. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "L-aspartic acid", "tert-butyl carbamate", "4-fluorobutyric acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group of L-aspartic acid with tert-butyl carbamate using DCC and NHS in DCM", "Introduction of the fluorine atom by reacting the protected L-aspartic acid with 4-fluorobutyric acid, TEA, and DCC in DCM", "Deprotection of the amine group by treatment with HCl in diethyl ether", "Neutralization of the solution with NaOH to yield the target compound" ] }

CAS RN

2580100-36-1

Product Name

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid

Molecular Formula

C10H16FNO6

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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